This compound can be classified under:
The synthesis of 7-ethyl-8-methyl-6-oxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves multi-step organic reactions. While specific detailed methodologies are not extensively documented in the search results, general approaches for synthesizing similar thiazine compounds include:
The molecular structure of 7-ethyl-8-methyl-6-oxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide features:
The compound's structural formula can be represented in SMILES notation as CCc1c(C)nc2n(c1=O)CC(C(=O)Nc1cccc(OC(F)(F)F)c1)CS2
, indicating the arrangement of atoms and bonds within the molecule.
Chemical reactions involving this compound may include:
These reactions are crucial for understanding the reactivity profile of the compound in various chemical environments.
Further studies would be necessary to elucidate the precise biochemical pathways affected by this compound.
The physical and chemical properties of 7-ethyl-8-methyl-6-oxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide include:
These properties are essential for predicting the behavior of the compound in biological systems and its potential formulation into pharmaceuticals.
7-ethyl-8-methyl-6-oxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide holds promise in various scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2